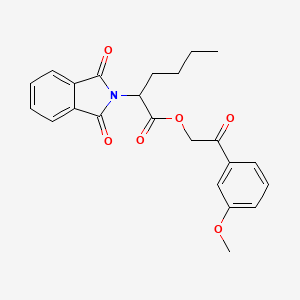![molecular formula C19H11BrCl3N3O5S B12462486 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B12462486.png)
5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, nitro, and sulfonyl functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-3-nitropyridine
- 4-chloro-3-nitrophenylsulfonyl chloride
- 3,4-dichloroaniline
Uniqueness
What sets 5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H11BrCl3N3O5S |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
5-bromo-2-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C19H11BrCl3N3O5S/c20-10-1-6-17(13(7-10)19(27)24-11-2-4-14(21)16(23)8-11)25-32(30,31)12-3-5-15(22)18(9-12)26(28)29/h1-9,25H,(H,24,27) |
InChI Key |
SRFGFBLZDUNENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)

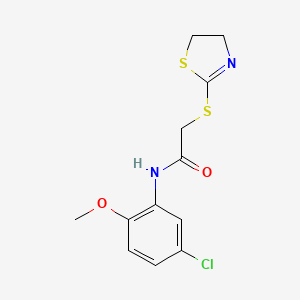

![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
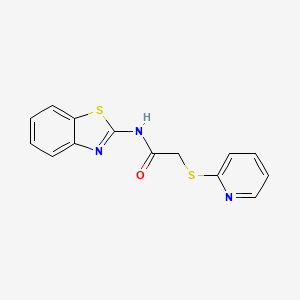
![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)
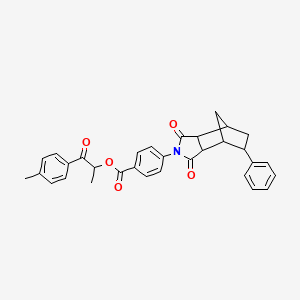
![3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462445.png)
methanone](/img/structure/B12462453.png)
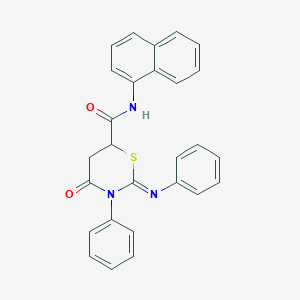
![(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462464.png)

